![molecular formula C21H19N3O3S B2515282 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide CAS No. 872695-51-7](/img/structure/B2515282.png)
2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide is a synthetic molecule that may be of interest in the field of medicinal chemistry due to its structural features, which include a pyridazine ring, a dioxole moiety, and an acetamide group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be useful in understanding the synthesis and properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds, such as 2-benzofuran-2-ylacetamides, has been achieved through cascade reactions involving sequential Pd(0)-catalyzed deallylation and Pd(II)-catalyzed aminocarbonylative heterocyclization starting from 1-(2-allyloxyaryl)-2-yn-1-ols and amines in the presence of CO . This method, based on sequential homobimetallic catalysis, could potentially be adapted for the synthesis of 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically confirmed using techniques such as 1H NMR, FTIR, MS, and elemental analysis . These methods provide detailed information about the molecular framework and functional groups present in the compound. For the compound , similar analytical techniques would be employed to confirm the structure and to ensure the correct heterocyclic and acetamide functionalities are present.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the presence of different substituents on the heterocyclic rings. The papers do not directly address the reactivity of the specific compound mentioned, but they do suggest that the presence of electron-donating or electron-withdrawing groups can affect the acidity and basicity of the molecule, as well as its behavior in subsequent chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as their acidity constants, can be determined using UV spectroscopic studies . The pKa values provide insight into the compound's protonation states, which are important for understanding its behavior in biological systems and its potential as a drug precursor. For 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide, similar studies would be necessary to determine its physical and chemical properties, which could influence its solubility, stability, and pharmacokinetic profile.
科学的研究の応用
Anti-HIV Activity
The compound's structural similarity to derivatives that have shown anti-HIV activity is notable. A study on pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, including those with a benzo[d][1,3]dioxol-5-yl group, revealed improved anti-HIV activity upon modification of accessory groups. These derivatives were more effective against several strains of HIV-1 and HIV-2 compared to the parent compound, indicating the potential for compounds with similar structural features to exhibit anti-HIV properties (Mizuhara et al., 2012).
Antioxidant Activity
Compounds featuring the benzo[d][1,3]dioxol-5-yl moiety have been utilized in the synthesis of fused heterocyclic compounds with significant antioxidant activities. For instance, derivatives synthesized from 6-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile showed promising antioxidant effects, highlighting the potential of such structures in developing antioxidant agents (Salem et al., 2015).
Antimicrobial and Anticancer Agents
Research on 2-substituted benzimidazole derivatives, which share structural characteristics with the compound , demonstrated a range of biological activities including antimicrobial and anticancer effects. The synthesis of novel compounds containing both the pharmacophores of tetrahydropyridine (THP) and benzimidazole suggested potential efficacy as anticancer agents, underscoring the versatility of this chemical framework in drug development (Farah et al., 2011).
Anticonvulsant Properties
The benzo[d][1,3]dioxol-5-yl group has also been incorporated into compounds evaluated for anticonvulsant activity. Studies on dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylates, as potential anticonvulsants, revealed that certain derivatives exhibited significant anticonvulsant and antioxidant activities. This suggests that similar structural derivatives could be explored for their efficacy in neurological disorders (Prasanthi et al., 2013).
Antibacterial Agents
Further exploration into derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, which share a thematic chemical lineage with the compound of interest, showed significant antibacterial activity. This indicates the compound's potential utility in designing new antibacterial agents, leveraging the structural features for enhanced microbial inhibition (Ramalingam et al., 2019).
将来の方向性
特性
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c25-20(22-11-10-15-4-2-1-3-5-15)13-28-21-9-7-17(23-24-21)16-6-8-18-19(12-16)27-14-26-18/h1-9,12H,10-11,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBPCRRBURVUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


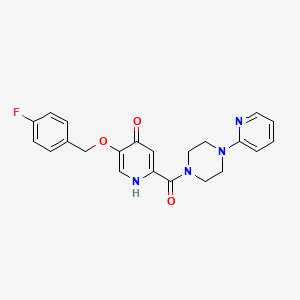
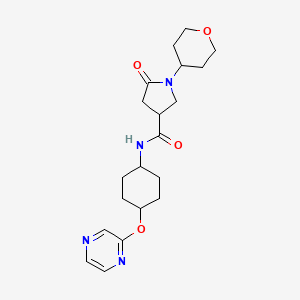



![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2515209.png)
![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2515210.png)
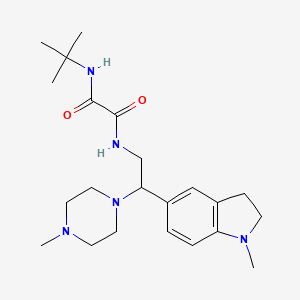
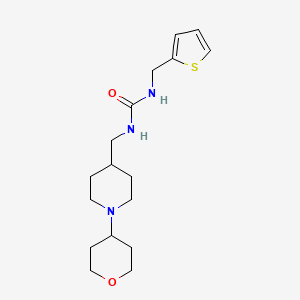
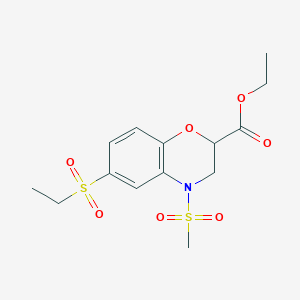
![3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2515220.png)

![5-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2515222.png)